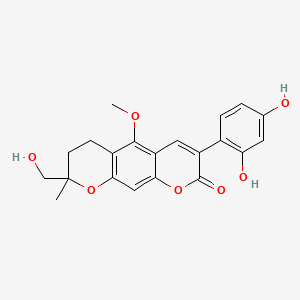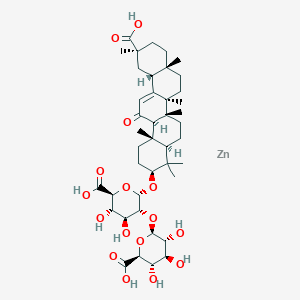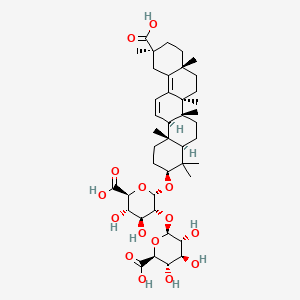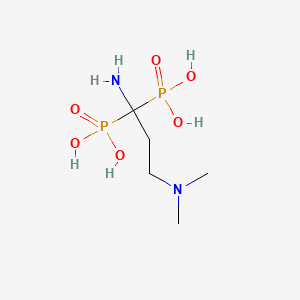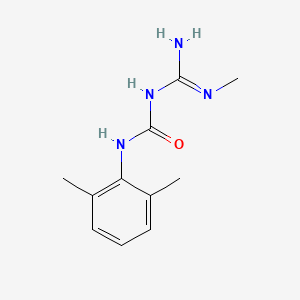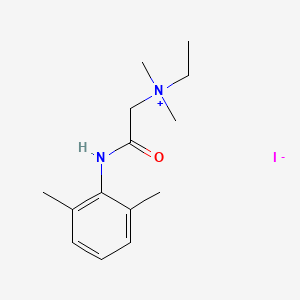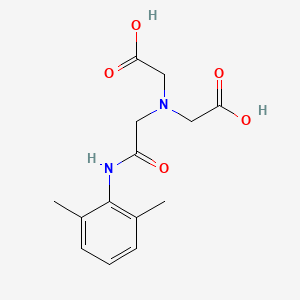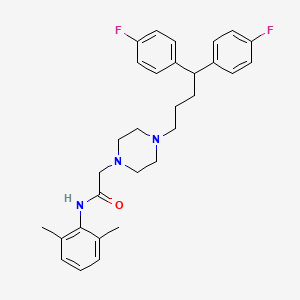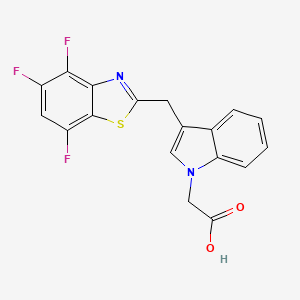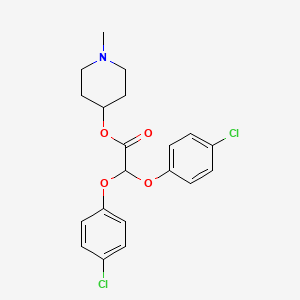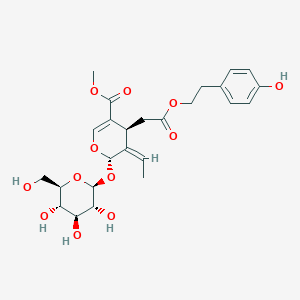
Ligustroside
Overview
Description
Ligustroside is a phenolic compound predominantly found in olive cultivars. It is a secoiridoid glycoside, which means it is a glycoside derivative of a secoiridoid. This compound is known for its role as a plant metabolite and an antineoplastic agent. It is structurally similar to oleuropein, differing by one hydroxyl group .
Mechanism of Action
Target of Action
Ligustroside, also known as Ligstroside, primarily targets mitochondrial bioenergetics . It has been shown to have a significant impact on models of early Alzheimer’s disease (AD) and brain aging . Additionally, this compound significantly inhibits nitric oxide production in lipopolysaccharide-activated RAW264.7 macrophages .
Mode of Action
This compound interacts with its targets by enhancing mitochondrial bioenergetics . Furthermore, this compound inhibits nitric oxide production, which plays a crucial role in inflammation .
Biochemical Pathways
This compound affects the Matrix Metalloproteinases (MMPs) pathway . MMPs play a key role in the pathology of photoaging . This compound competitively inhibits all MMP-1, MMP-3, and MMP-9 activities . It also affects the AP-1/matrix metalloproteinase pathway , preventing the binding of AP-1 to DNA, leading to the total loss of constitutive DNA-binding ability .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by the process of Chinese medicine processing (CMP) . During processing, such as steaming, hydrolysis reactions can occur in the iridoid glycosides, leading to a decrease in the levels of this compound, while the levels of other components increase . This process facilitates the dissolution, absorption, and targeted distribution of active components .
Result of Action
The action of this compound results in improved mitochondrial bioenergetics in models of early Alzheimer’s disease and brain aging . It also leads to the inhibition of nitric oxide production in lipopolysaccharide-activated RAW264.7 macrophages . These effects contribute to its potential application as an anti-aging agent with MMP inhibitory and anti-transcriptional activities .
Action Environment
The action of this compound is influenced by environmental factors such as heat during the processing of Chinese medicine . The ‘heat’ during processing leads to the generation of easily absorbed components through the hydrolysis of glycosides . This highlights the importance of the processing environment in enhancing the efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Ligustroside plays a crucial role in various biochemical reactions. It exhibits selective inhibition of the COX-1 enzyme in the arachidonate cascade metabolism, leading to a reduction in prostaglandin E2 (PGE2) levels in activated mouse macrophages and thromboxane B2 (TXB2) levels in human platelets . Additionally, this compound inhibits nitric oxide (NO) production in LPS-activated RAW264.7 macrophages without cytotoxic effects . These interactions highlight this compound’s potential as an anti-inflammatory agent.
Cellular Effects
This compound has been shown to exert protective effects on various cell types and cellular processes. In colitis-induced mice, this compound supplementation reduced body weight loss, decreased disease activity indices, and alleviated colon damage . It also decreased proinflammatory cytokine concentrations in serum, increased immunoglobulin content, and enhanced antioxidant enzyme levels in colon tissue . Furthermore, this compound reduced mucus secretion and prevented cell apoptosis, indicating its role in maintaining cellular integrity and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It competitively inhibits matrix metalloproteinases (MMP-1, MMP-3, and MMP-9) by forming non-covalent binding interactions with these enzymes . This compound also interferes with the AP-1/DNA complex formation, thereby inhibiting the transcription of genes involved in inflammation and aging . These interactions underscore this compound’s potential as an anti-aging and anti-inflammatory agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective in reducing inflammation and enhancing the intestinal barrier in colitis-induced mice over a period of supplementation . Long-term effects include alterations in gut microbiota composition and lipid profiles, indicating sustained benefits of this compound supplementation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In colitis-induced mice, a dosage of 2 mg/kg was found to be effective in reducing inflammation and preventing cell apoptosis without any toxic effects
Metabolic Pathways
This compound is involved in several metabolic pathways, including the regulation of MAPKs, JAK/STAT, NF-κB, Nrf2/HO-1, and NLRP3 inflammasome signaling pathways . These pathways play a crucial role in inflammation and oxidative stress responses. This compound’s interaction with these pathways highlights its potential as a therapeutic agent for immune-inflammatory diseases.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . These interactions ensure that this compound reaches its target sites and exerts its biological effects effectively.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This precise localization allows this compound to interact with its target biomolecules and exert its therapeutic effects efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ligustroside can be synthesized through various chemical reactions involving the esterification of 3,4-dihydro-2H-pyran-5-carboxylic acid with 4-hydroxyphenethyl alcohol. The reaction typically requires an acidic catalyst and is conducted under reflux conditions to ensure complete esterification.
Industrial Production Methods: In the industrial context, ligstroside is primarily extracted from olive leaves and fruits. The extraction process involves crushing the olive material, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate ligstroside .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Hydrolysis: Enzymatic hydrolysis of ligstroside by β-glucosidases results in the formation of ligstroside aglycone and glucose.
Esterification and Transesterification: this compound can participate in esterification and transesterification reactions to form different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Enzymatic hydrolysis is typically carried out using β-glucosidases under mild conditions.
Esterification: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid are used under reflux conditions.
Major Products Formed:
Oxidized Derivatives: Various oxidized forms of ligstroside.
This compound Aglycone: Formed through enzymatic hydrolysis.
Ester Derivatives: Formed through esterification reactions
Scientific Research Applications
Ligustroside has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying phenolic glycosides and their reactions.
Biology: Investigated for its role in plant metabolism and defense mechanisms.
Medicine: Studied for its potential antineoplastic and anti-inflammatory properties. It has shown promise in inhibiting the proliferation of cancer cells and reducing inflammation.
Industry: Utilized in the production of functional foods and nutraceuticals due to its antioxidant properties .
Comparison with Similar Compounds
Ligustroside is often compared with other secoiridoid glycosides such as oleuropein, demethyloleuropein, and nüzhenide. These compounds share similar structural features but differ in their specific functional groups and biological activities:
Oleuropein: Differs from ligstroside by one hydroxyl group and is also found in olive cultivars. It has similar antioxidant and anti-inflammatory properties.
Demethyloleuropein: A derivative of oleuropein with one less methoxy group.
Nüzhenide: Another secoiridoid glycoside with distinct structural features and biological activities .
This compound’s unique combination of phenolic and glycosidic components contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
methyl (4S,5E,6S)-5-ethylidene-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O12/c1-3-15-16(10-19(28)34-9-8-13-4-6-14(27)7-5-13)17(23(32)33-2)12-35-24(15)37-25-22(31)21(30)20(29)18(11-26)36-25/h3-7,12,16,18,20-22,24-27,29-31H,8-11H2,1-2H3/b15-3+/t16-,18+,20+,21-,22+,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQXOLRKJQWPNB-MVVLSVRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318124 | |
| Record name | Ligstroside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35897-92-8 | |
| Record name | Ligstroside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35897-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ligstroside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035897928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ligstroside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LIGSTROSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83S9SA69C5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


